molecular formula C20H15BrN2O3S B14095349 (Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide

(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B14095349
M. Wt: 443.3 g/mol
InChI Key: LQPWKPBVIUJKSY-UHFFFAOYSA-N
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Description

(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzo[d]thiazole moiety and a chromene core, both of which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzo[d]thiazole Core: The synthesis begins with the preparation of 6-bromo-3-propylbenzo[d]thiazole. This can be achieved through the cyclization of 2-aminothiophenol with 3-bromopropylamine under acidic conditions.

    Synthesis of the Chromene Core: The chromene core is synthesized separately by the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as piperidine.

    Coupling Reaction: The final step involves the coupling of the benzo[d]thiazole and chromene cores. This is typically achieved through a condensation reaction using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromine atom in the benzo[d]thiazole moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted benzo[d]thiazole derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide stands out due to its unique combination of a benzo[d]thiazole and chromene core, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C20H15BrN2O3S

Molecular Weight

443.3 g/mol

IUPAC Name

N-(6-bromo-3-propyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide

InChI

InChI=1S/C20H15BrN2O3S/c1-2-9-23-15-8-7-12(21)10-17(15)27-20(23)22-19(25)14-11-26-16-6-4-3-5-13(16)18(14)24/h3-8,10-11H,2,9H2,1H3

InChI Key

LQPWKPBVIUJKSY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=COC4=CC=CC=C4C3=O

Origin of Product

United States

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